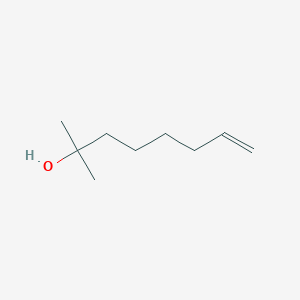
2-Methyloct-7-EN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloct-7-en-2-ol is an organic compound with the molecular formula C9H18O. It is a colorless liquid with a strong lemon-like odor. This compound is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyloct-7-en-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. Another method involves the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
2-Methyloct-7-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are various substituted derivatives of this compound.
科学的研究の応用
2-Methyloct-7-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyloct-7-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Methyloct-7-en-2-ol can be compared with other similar compounds, such as:
2-Methyloct-3-yn-2-ol: This compound has a triple bond instead of a double bond, leading to different chemical properties and reactivity.
3-Methyloct-7-en-2-ol: This compound has a different position of the methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for various applications in research and industry.
特性
CAS番号 |
88295-55-0 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
2-methyloct-7-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h4,10H,1,5-8H2,2-3H3 |
InChIキー |
BDJFCIOMKXVJJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)
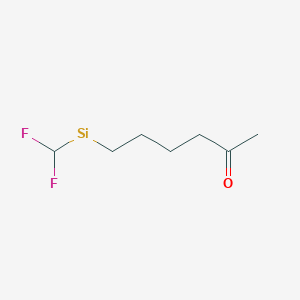

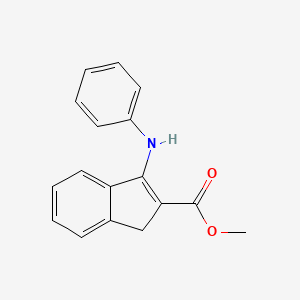
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
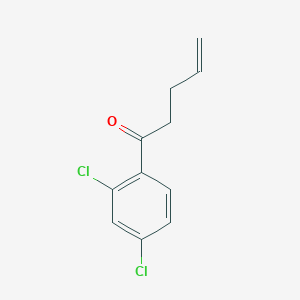
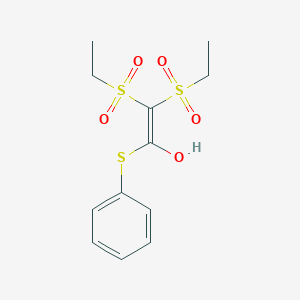
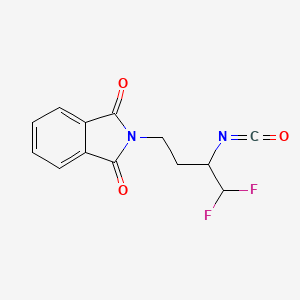
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)

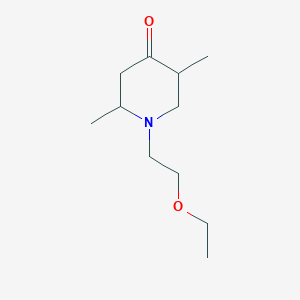
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
